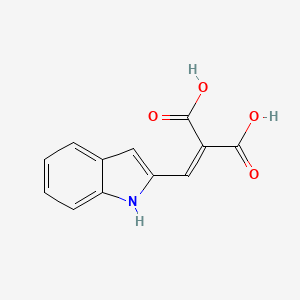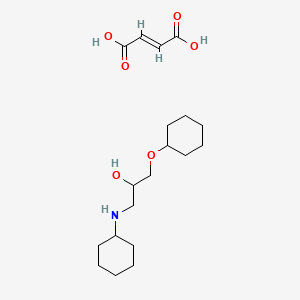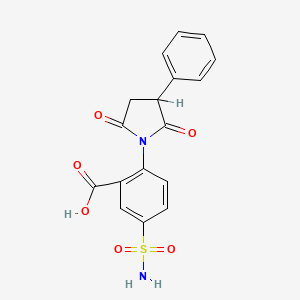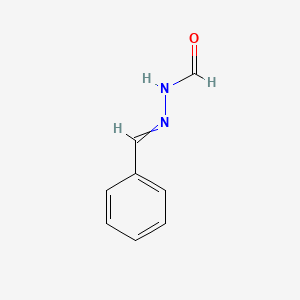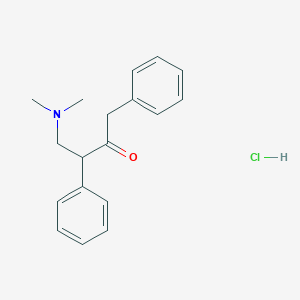
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group and two phenyl groups attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted butanone. The reaction conditions often include the use of a solvent like methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dimethylamino-substituted compounds and phenyl-substituted butanones. Examples include 4-(Dimethylamino)benzoic acid and 4-dimethylaminophenol .
Uniqueness
Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
64824-53-9 |
|---|---|
Fórmula molecular |
C18H22ClNO |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1,3-diphenylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19(2)14-17(16-11-7-4-8-12-16)18(20)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H |
Clave InChI |
FNGYYHOYVKMSMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


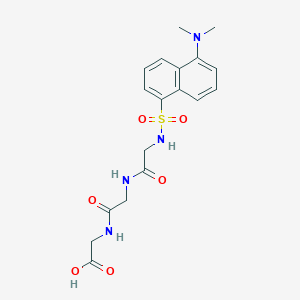
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)
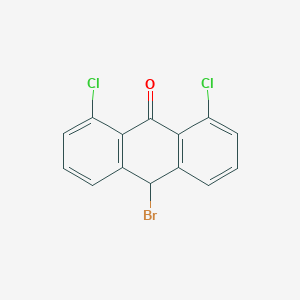
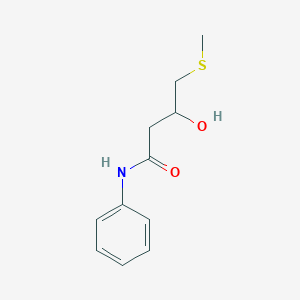
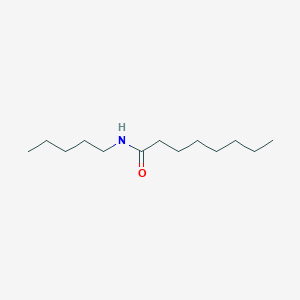


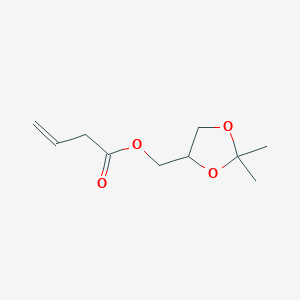
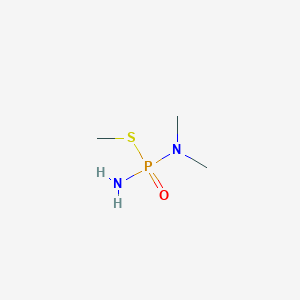
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
